Desogestrel-13C2,d2 is a stable isotope-labeled compound derived from desogestrel, a synthetic progestin used primarily in hormonal contraceptives. The designation "13C2,d2" indicates that the compound contains two carbon-13 isotopes and two deuterium isotopes, which are utilized in various analytical and research applications to trace metabolic pathways and enhance the specificity of detection methods. This compound is classified under steroid hormones and is particularly relevant in pharmacological studies concerning reproductive health.
Desogestrel-13C2,d2 is synthesized from desogestrel, which is itself a derivative of norethisterone. Its classification falls under synthetic progestins, which are compounds that mimic the action of progesterone, a natural hormone crucial for regulating various physiological processes, including the menstrual cycle and pregnancy. The use of stable isotopes like carbon-13 and deuterium allows for more precise tracking in biological systems, making this compound valuable in pharmacokinetic studies.
The synthesis of Desogestrel-13C2,d2 typically involves isotopic labeling techniques that integrate carbon-13 and deuterium into the desogestrel structure. Common methods include:
The synthesis may involve multiple steps including:
The final product must undergo purification processes such as chromatography to isolate Desogestrel-13C2,d2 from by-products and unreacted materials.
Desogestrel-13C2,d2 retains the core structure of desogestrel but includes two carbon atoms replaced with carbon-13 isotopes and two hydrogen atoms replaced with deuterium. The molecular formula can be represented as C22H30O with specific notation for isotopes:
The molecular weight of Desogestrel-13C2,d2 is approximately 330.47 g/mol, considering the contributions from the isotopes. The presence of stable isotopes can be confirmed using mass spectrometry techniques, which provide detailed information about molecular weight and structure.
Desogestrel-13C2,d2 participates in typical reactions associated with steroid compounds, including:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to study these reactions, allowing for precise identification of metabolites and reaction products.
Desogestrel functions primarily through its action on progesterone receptors in target tissues. The mechanism involves:
Data from pharmacological studies indicate that Desogestrel has a high affinity for progesterone receptors, contributing to its effectiveness as a contraceptive agent.
Relevant data from studies show that its isotopic labeling does not significantly alter these properties compared to non-labeled desogestrel.
Desogestrel-13C2,d2 is utilized primarily in scientific research, particularly in:
This compound serves as a crucial tool for researchers aiming to understand the pharmacological effects of progestins and their metabolic pathways more comprehensively.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms achieve unparalleled analytical specificity when paired with stable isotope-labeled internal standards. Desogestrel-13C2,d2 serves this critical function by compensating for matrix effects, ion suppression, and extraction efficiency variations during sample preparation [4]. The compound’s identical chromatographic elution profile to unlabeled desogestrel ensures co-elution, while its +4 Da mass shift enables baseline resolution in selected reaction monitoring (SRM) transitions [2] [5]. This dual advantage—chemical co-elution with mass resolution—eliminates quantification bias caused by co-eluting matrix interferents, a limitation of structural analog internal standards [4].
The isotopic integrity of Desogestrel-13C2,d2 is specifically engineered for MS detection: The ¹³C2-labeling at the ethynyl group ([13C]#[13CH]) and deuterium at C16 ([2H]2) generate predictable fragmentation patterns matching the native hormone while avoiding isotope exchange in biological media [4] [5]. This stability is crucial for long analytical runs and large-scale pharmacokinetic studies where robust reproducibility is required.
Table 2: Key MS Parameters Enabled by Desogestrel-13C2,d2
Parameter | Native Desogestrel | Desogestrel-13C2,d2 | Analytical Advantage |
---|---|---|---|
Precator Ion (m/z) | 311.2 | 315.2 | +4 Da mass separation |
Product Ion (m/z) | Varies by transition | Identical mass difference | Parallel detection channels |
Retention Time | Identical within 0.1 min | Identical within 0.1 min | Compensation for matrix effects |
Signal Response | Subject to ion suppression | Matches suppression of analyte | Accurate normalization |
The molecular architecture of Desogestrel-13C2,d2 reflects deliberate isotopic positioning to address analytical and metabolic challenges:
Comparative studies demonstrate that ¹³C-enriched analogs outperform deuterium-only versions in long-duration assays due to superior isotopic retention. The combined ¹³C/²H design in Desogestrel-13C2,d2 thus represents an optimal compromise between metabolic fidelity, synthetic accessibility, and MS detectability [4] [5].
Table 3: Strategic Labeling Positions in Desogestrel-13C2,d2
Isotope Position | Chemical Environment | Purpose | Stability Consideration |
---|---|---|---|
C17 Ethynyl (¹³C2) | -C≡[13C]-[13C]H | Mass shift generation | Resists metabolic cleavage |
C16 (D2) | Quaternary carbon | Non-exchangeable site | Avoids kinetic isotope effects |
C11 Methylene | Exocyclic methylidene | Unmodified site | Preserves metabolic reactivity |
Desogestrel functions as a prodrug, requiring bioactivation to its therapeutic metabolite etonogestrel (3-ketodesogestrel) [3] [6]. This conversion occurs via cytochrome P450-mediated oxidation, primarily in the intestinal mucosa and liver. Desogestrel-13C2,d2 enables critical pharmacological assessments:
Recent advances leverage Desogestrel-13C2,d2 in in vitro reaction phenotyping, identifying specific CYP isoforms responsible for interpatient metabolic variability. This application supports personalized contraceptive strategies for patients with polymorphic drug-metabolizing enzymes [3].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: